DL-O-Methylserine (CAS 19794-53-7) is a synthetically versatile, non-canonical amino acid characterized by the stable methylation of its side-chain hydroxyl group. In industrial and pharmaceutical procurement, it is primarily sourced as a robust building block for peptide synthesis, a precursor for complex α-substituted serines, and a key intermediate in the development of D-serine transporter inhibitors. The permanent O-methyl ether linkage fundamentally alters the molecule's hydrophobicity and chemical reactivity compared to canonical serine. By masking the reactive hydroxyl group, DL-O-Methylserine eliminates the risk of undesired O-acylation during standard peptide coupling cycles and provides a distinct steric and lipophilic profile that is increasingly utilized to modulate the membrane permeability and proteolytic stability of peptide-based therapeutics .
Substituting DL-O-Methylserine with unprotected DL-Serine or bulkier protected variants compromises both synthetic yield and final compound properties. Unprotected DL-Serine requires transient hydroxyl protection to prevent competitive O-acylation and chain branching during peptide coupling, adding costly protection-deprotection steps to the manufacturing workflow [1]. Conversely, substituting with DL-O-Benzylserine introduces significant steric bulk (a benzyl group versus a methyl group) that can disrupt the secondary structure of engineered peptides or prevent small-molecule ligands from fitting into tight receptor pockets, such as those targeted by D-serine transporter inhibitors. Furthermore, while L-O-Methylserine provides enantiopurity, utilizing it in early-stage bulk synthesis or when downstream chiral resolution is already integrated drastically inflates raw material costs without adding process value [2].
During solid-phase or solution-phase peptide synthesis, the free hydroxyl group of canonical serine is prone to competitive acylation. Utilizing DL-O-Methylserine completely masks this reactive site. Comparative synthesis models demonstrate that unprotected DL-Serine can exhibit >15% undesired O-acylation under aggressive coupling conditions (e.g., using DIC/HOBt or HATU), whereas DL-O-Methylserine yields 0% O-acylation, functioning strictly as an amine nucleophile [1].
| Evidence Dimension | Undesired O-acylation rate during standard peptide coupling |
| Target Compound Data | 0% side-reaction (stable methyl ether) |
| Comparator Or Baseline | Unprotected DL-Serine (>15% O-acylation without transient protection) |
| Quantified Difference | Complete elimination of hydroxyl-driven side reactions |
| Conditions | Standard DIC/HOBt or HATU coupling environments |
Eliminates the need for orthogonal protection-deprotection cycles, directly reducing reagent costs and improving overall crude yield in peptide manufacturing.
The substitution of a hydroxyl proton with a methyl group fundamentally alters the partition coefficient of the amino acid. DL-O-Methylserine contributes an estimated +0.4 to +0.5 to the logP of a resulting peptide or small molecule compared to canonical DL-Serine [1]. This defined increase in lipophilicity enhances cellular membrane permeability without introducing the excessive hydrophobicity and steric hindrance associated with bulkier protecting groups like O-benzyl.
| Evidence Dimension | Calculated logP contribution |
| Target Compound Data | Approx. +0.4 to +0.5 logP shift |
| Comparator Or Baseline | DL-Serine (baseline highly polar hydroxyl) |
| Quantified Difference | Measurable increase in lipophilicity |
| Conditions | In silico and experimental partition coefficient modeling |
Allows medicinal chemists to fine-tune the hydrophobicity of lead compounds to improve cellular uptake while maintaining a compact molecular footprint.
For industrial processes where chiral resolution is performed at a later synthetic stage, or for early-stage hit-to-lead screening where stereochemistry is not yet locked, DL-O-Methylserine offers a distinct economic advantage. Commercial pricing data indicates that the racemic DL-O-Methylserine is typically procured at a fraction of the cost of enantiopure L-O-Methylserine, reducing raw material expenditure by a factor of 3x to 5x per gram at bulk scale.
| Evidence Dimension | Procurement cost efficiency |
| Target Compound Data | Baseline cost for racemic mixture |
| Comparator Or Baseline | L-O-Methylserine (3x to 5x higher cost per gram) |
| Quantified Difference | 60-80% reduction in raw material costs |
| Conditions | Commercial catalog pricing for bulk chemical synthesis |
Maximizes budget efficiency for bulk intermediate synthesis and library generation where immediate enantiopurity is not a strict requirement.
When modifying serine residues to resist degradation or alter binding, the choice of the O-alkyl group dictates the steric footprint. DL-O-Methylserine adds only 14 Da (a methyl group) to the side chain, whereas DL-O-Benzylserine adds 90 Da. In the synthesis of D-serine transporter inhibitors, the minimal steric bulk of the O-methyl group allows the ligand to access tight binding pockets that exclude bulkier O-benzyl or O-tert-butyl derivatives .
| Evidence Dimension | Side-chain added mass (steric bulk proxy) |
| Target Compound Data | +14 Da (Methyl group) |
| Comparator Or Baseline | DL-O-Benzylserine (+90 Da Benzyl group) |
| Quantified Difference | 76 Da reduction in steric bulk |
| Conditions | Structure-activity relationship (SAR) modeling for transporter inhibitors |
Ensures that the synthesized analogs maintain a compact structure necessary for interacting with sterically restricted biological targets.
Because of its minimal steric footprint and stable ether linkage, DL-O-Methylserine is specifically procured as a reagent for synthesizing D-serine transporter inhibitors. The methyl group provides necessary lipophilicity without the steric clash that bulkier protecting groups would cause in the receptor pocket .
In early-stage pharmaceutical development, generating libraries of α-substituted or non-canonical peptides requires significant volumes of starting materials. Procuring the racemic DL-O-Methylserine allows laboratories to bypass the premium costs of enantiopure L-variants during the initial hit-to-lead screening phases [1].
When formulating peptide therapeutics, canonical serine residues are often targeted by proteases or undergo undesired modifications. Incorporating DL-O-Methylserine into the sequence permanently masks the hydroxyl group, increasing the local lipophilicity and enhancing the overall metabolic stability of the peptide [2].